molecular formula C10H9BrN2 B1522863 1-(3-bromophenyl)-4-methyl-1H-pyrazole CAS No. 1183715-73-2

1-(3-bromophenyl)-4-methyl-1H-pyrazole

Cat. No.: B1522863
CAS No.: 1183715-73-2
M. Wt: 237.1 g/mol
InChI Key: OBLMLPKXOANXKE-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-4-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity in Cross-Coupling Reactions

Pyrazole-containing compounds have demonstrated significant utility as ligands for stabilizing metal complexes in catalytic processes. A study by Ocansey, Darkwa, and Makhubela (2018) highlights the synthesis of bulky pyrazole-based ligands for use in bis(pyrazolyl)palladium(II) complexes, which showed notable catalytic activity in Suzuki–Miyaura cross-coupling reactions. These reactions are fundamental in creating biphenyl compounds, essential in various pharmaceutical and material science applications (Ocansey, Darkwa, & Makhubela, 2018).

Antiproliferative Potential

The pyrazole moiety is crucial in medicinal chemistry due to its involvement in compounds with potential antiproliferative properties. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, showing significant cytotoxic effects against breast cancer and leukemic cells. These findings underscore the pyrazole's potential in developing new treatments for leukemia and breast cancer (Ananda et al., 2017).

Electrochemical Synthesis Applications

Ryzhkova, Ryzhkov, and Elinson (2020) explored the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid. The study resulted in a compound with potential biomedical applications, particularly in regulating inflammatory diseases. This research illustrates the versatility of pyrazole derivatives in synthesizing compounds with targeted biomedical uses (Ryzhkova, Ryzhkov, & Elinson, 2020).

Antimicrobial Activity

Pyrazole derivatives have also been studied for their antimicrobial properties. Farag et al. (2008) synthesized a series of N-phenylpyrazole derivatives with potent antimicrobial activity, demonstrating the compound's effectiveness against pathogenic yeast and moulds. This research highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Farag, Mayhoub, Barakat, & Bayomi, 2008).

Nonlinear Optical Properties

Tamer et al. (2016) focused on the synthesis and characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, revealing its stable molecular structure and considerable nonlinear optical properties. These findings indicate the potential use of pyrazole derivatives in optical applications, including the development of materials for organic light-emitting devices (Tamer et al., 2016).

Properties

IUPAC Name

1-(3-bromophenyl)-4-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-6-12-13(7-8)10-4-2-3-9(11)5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLMLPKXOANXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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